

# Chemical Identity and Role of 1-epi-Ramipril

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## Compound Focus: 1-epi-Ramipril

CAS No.: 104195-90-6

Cat. No.: S839321

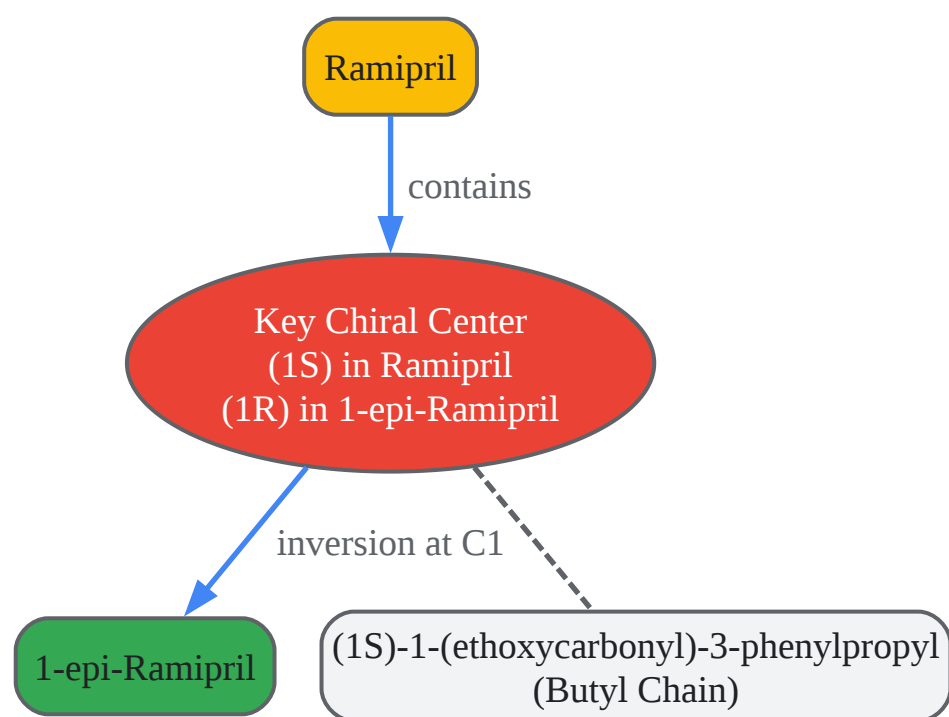
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**1-epi-Ramipril**, also referred to as Ramipril Impurity H or Ramipril EP Impurity H, is a stereoisomer of the active pharmaceutical ingredient Ramipril [1]. The core structural difference lies in the inversion of a single chiral center.

- **CAS Number:** 104195-90-6 [1]
- **Molecular Formula:** C<sub>23</sub>H<sub>32</sub>N<sub>2</sub>O<sub>5</sub> [1]
- **Molecular Weight:** 416.51 g/mol [1]

The "1-epi" designation specifies that this isomer differs from Ramipril at the first chiral center of the (1S)-1-(ethoxycarbonyl)-3-phenylpropyl chain. In the 1-epi isomer, this center has the (R)-configuration [1]. The specific stereochemistry of **1-epi-ramipril** is (2S,3aS,6aS)-1-[(1S)-2-[[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1].

The following diagram illustrates the stereochemical relationship between Ramipril and its 1-epi isomer:



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Stereochemical relationship between Ramipril and **1-epi-Ramipril**, highlighting the inverted chiral center in the butyl chain.

## Synthesis and Control of the Stereoisomer

Achieving high stereochemical purity is a major challenge in Ramipril synthesis. The 1-epi isomer can form as an undesired stereoisomer during synthesis if stereochemical integrity is not rigorously controlled.

- **Stereoselective Synthesis:** The main synthetic challenge for Ramipril lies in preparing the chiral fused bicyclic proline subunit [2]. Advanced methods use **asymmetric hydrogenation** of easily accessible enamides. One industrially applied route uses a **Rh/DuanPhos catalytic system**, which provides the desired chiral amino ester precursor in full conversion with >99% enantiomeric excess (ee) at a remarkable substrate-to-catalyst ratio (S/C) of 80,000 [2]. This high stereoselectivity is crucial for minimizing the formation of undesired isomers like **1-epi-ramipril**.
- **Enzymatic Resolution:** Alternative approaches involve **enantiomer-specific synthesis** using enzymes. One patent describes the use of a **basic serine endopeptidase** (from *Bacillus licheniformis*) to kinetically resolve an enantiomeric mixture of a key Ramipril intermediate, converting it to the desired (2S)-isomer while leaving the unwanted (2R)-isomer behind [3] [4].

## Analytical Profiling and Stability

Monitoring and controlling the level of the 1-epi isomer is critical in drug substance and product specification.

- **Analytical Reference Standard: 1-epi-Ramipril** is available commercially as a high-purity chemical reference standard (e.g., 100mg for ~\$1455) for use in analytical testing, such as HPLC method development and validation [1].
- **Stability-Indicating Methods:** A validated stability-indicating HPLC-UV method has been developed for Ramipril, which can separate and quantify the drug from its degradation impurities [5]. While this method identified **ramiprilat** (the active diacid metabolite) and a **diketopiperazine (DKP) derivative** as the primary degradation products, it demonstrates the capability to detect related substances [5].
- **Stability Profile:** Ramipril is unstable in the solid state, with degradation kinetics following a first-order reaction. Its degradation is accelerated by **temperature** and **moisture** [5]. Although the DKP derivative was the major cyclization product found, the formation of isomeric impurities during synthesis or degradation remains a key concern for quality control.

## Key Technical Data Summary

The table below consolidates the essential technical data for **1-epi-Ramipril**:

Property	Description / Value
Chemical Name	(2S,3aS,6aS)-1-[(1S)-2-[[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid [1]
CAS No.	104195-90-6 [1]
Molecular Formula / Weight	C <sub>23</sub> H <sub>32</sub> N <sub>2</sub> O <sub>5</sub> / 416.51 g/mol [1]
Melting Point	45 - 50 °C [1]
Storage Conditions	-20°C Freezer, under inert atmosphere [1]
Solubility	Slightly soluble in acetonitrile, aqueous base, and methanol [1]

Property	Description / Value
Role	Stereoisomeric impurity of Ramipril (Impurity H) [1]
Key Synthetic Control	Asymmetric hydrogenation with Rh/DuanPhos (S/C 80,000; >99% ee) [2]

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## References

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